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molecular formula C13H15N3O3 B5880929 5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5880929
M. Wt: 261.28 g/mol
InChI Key: YUVCVYMTLJQUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975398B2

Procedure details

To a suspension of (Z)—N′-hydroxy-4-nitrobenzimidamide (0.500 g, 2.76 mmol) in dichloromethane (6 ml) was added 4-methylmorpholine (0.455 ml, 4.14 mmol) followed by 3,3-dimethylbutanoyl chloride (0.422 ml, 3.04 mmol). After 1 hour, the crude reaction mixture was purified by normal phase chromatography and the collected intermediate was dissolved in dichloromethane (8 ml) and treated with tetrabutylammonium fluoride (1.0M in THF) (8.28 ml, 8.28 mmol). After 3 hours at room temperature, the mixture was diluted with ethyl acetate, washed with water, dried over magnesium sulfate, filtered, and concentrated. Normal phase chromatography provided the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.455 mL
Type
reactant
Reaction Step Two
Quantity
0.422 mL
Type
reactant
Reaction Step Three
Quantity
8.28 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1]/[N:2]=[C:3](\[NH2:13])/[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1.CN1CCOCC1.[CH3:21][C:22]([CH3:28])([CH3:27])[CH2:23][C:24](Cl)=O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>ClCCl.C(OCC)(=O)C>[CH2:23]([C:24]1[O:1][N:2]=[C:3]([C:4]2[CH:5]=[CH:6][C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=2)[N:13]=1)[C:22]([CH3:28])([CH3:27])[CH3:21] |f:3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
O\N=C(\C1=CC=C(C=C1)[N+](=O)[O-])/N
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.455 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
0.422 mL
Type
reactant
Smiles
CC(CC(=O)Cl)(C)C
Step Four
Name
Quantity
8.28 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by normal phase chromatography
DISSOLUTION
Type
DISSOLUTION
Details
the collected intermediate was dissolved in dichloromethane (8 ml)
WAIT
Type
WAIT
Details
After 3 hours at room temperature
Duration
3 h
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(C)(C)C)C1=NC(=NO1)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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